![molecular formula C11H14BrNO2 B1336153 N-(tert-Butoxycarbonyl)-2-bromoaniline CAS No. 78839-75-5](/img/structure/B1336153.png)
N-(tert-Butoxycarbonyl)-2-bromoaniline
Overview
Description
N-(tert-Butoxycarbonyl)-2-bromoaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a bromine atom at the ortho position of the aniline ring. This compound is widely used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes.
Mechanism of Action
Target of Action
N-(tert-Butoxycarbonyl)-2-bromoaniline, also known as tert-Butyl (2-bromophenyl)carbamate, is primarily used as a protecting group in organic synthesis . The compound’s primary targets are amino groups in various compounds, including natural products, amino acids, and peptides . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
Mode of Action
The compound acts by masking the amino group in a molecule, thereby diminishing its nucleophilicity . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol .
Biochemical Pathways
The compound plays a crucial role in synthetic organic transformations . The objective for the deployment of relevant masking–demasking agents is to selectively form bonds of interest, whilst minimizing competing reactions with reactive functional groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .
Result of Action
The primary result of the compound’s action is the protection of the amino group in various compounds, allowing for selective bond formation . This enables the synthesis of complex molecules with multiple functional groups, where the reactivity of each group needs to be controlled .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the N-Boc group takes place under room temperature conditions for 1–4 hours with yields up to 90% . The stability of the Boc group can also be influenced by the presence of nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-2-bromoaniline typically involves the protection of 2-bromoaniline with a tert-butoxycarbonyl group. The reaction is carried out by reacting 2-bromoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Bromoaniline+Boc2O→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-2-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts for cross-coupling reactions, such as Suzuki or Heck reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted anilines can be formed.
Deprotection Reactions: The primary product is 2-bromoaniline after the removal of the Boc group.
Scientific Research Applications
Applications in Organic Synthesis
- Protecting Group :
- Intermediate in Synthesis :
- Substitution Reactions :
Biological Applications
- Synthesis of Biologically Active Compounds :
- Chemosensors :
Medicinal Chemistry
- Drug Development :
- Molecular Memory Devices :
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Organic Synthesis | Protecting group for amino functionalities | Enables selective reactions |
Intermediate in Suzuki coupling | Facilitates biaryl formation | |
Biological Research | Synthesis of peptides | Allows complex sequences without side reactions |
Development of chemosensors | Sensitive detection of metal ions | |
Medicinal Chemistry | Drug candidate development | Maintains structural integrity during synthesis |
Potential use in molecular memory devices | Unique electronic properties from metal complexes |
Case Studies
- Kumada–Tamao–Corriu Reaction : A study demonstrated the successful application of this compound in coupling reactions with Grignard reagents, leading to the formation of complex aromatic systems under optimized conditions .
- Fluorescent Chemosensors : Research highlighted two bromoaniline-based Schiff base chemosensors that exhibited significant fluorescence changes upon interaction with Cu²⁺ and Zn²⁺ ions, showcasing their potential for environmental monitoring and sensing applications .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-2-bromopyrrole
- N-(tert-Butoxycarbonyl)-2-trimethylsilylpyrrole
- N,N,N-Tris(tert-butoxycarbonyl)-l-arginine
Uniqueness
N-(tert-Butoxycarbonyl)-2-bromoaniline is unique due to its specific substitution pattern, which combines the Boc protecting group with a bromine atom at the ortho position. This combination allows for selective reactions and deprotection steps, making it a valuable intermediate in organic synthesis.
Biological Activity
N-(tert-Butoxycarbonyl)-2-bromoaniline, also known as tert-butyl-N-(2-bromophenyl)carbamate, is a compound of considerable interest in medicinal chemistry and biological research. Its structure features a bromo substituent on the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the amine, which significantly influences its reactivity and biological properties. This article explores the biological activity of this compound, including its potential as an enzyme inhibitor, its applications in drug development, and relevant case studies.
- Chemical Formula : C11H14BrNO2
- Molecular Weight : 272.14 g/mol
- SMILES Notation : CC(C)(C)OC(=O)Nc1ccccc1Br
- InChI Key : UQBGKDLSIIHUEZ-UHFFFAOYSA-N
This compound is primarily investigated for its role as an enzyme inhibitor. The Boc group enhances the stability of the compound, allowing it to interact effectively with various biological targets. The mechanism of action involves binding to the active sites of enzymes, thereby inhibiting their function. This inhibition can disrupt cellular processes that rely on specific metabolic pathways.
Enzyme Inhibition
Research has demonstrated that compounds with similar structures often exhibit significant inhibitory effects on various enzymes. For instance, this compound has been studied for its potential to inhibit glutamine amidotransferases, which are crucial in amino acid metabolism and cancer cell proliferation .
Antitumor Activity
In vitro studies have shown that derivatives of bromoanilines can possess antitumor properties. The presence of the bromine atom is believed to enhance the compound's ability to interact with cellular targets involved in tumor growth. For example, compounds structurally related to this compound have been linked to cytotoxic effects in cancer cell lines .
Case Studies
- Study on Enzyme Inhibition : A study published in Nature highlighted the effectiveness of similar Boc-protected compounds in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells such as those found in tumors. The research indicated that modifications at the aniline position could lead to enhanced inhibitory activity against DHODH, suggesting a promising avenue for developing new anticancer agents .
- Antimicrobial Activity : Another investigation assessed the antibacterial properties of halogenated anilines, including derivatives of this compound. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents.
Comparative Analysis
To better understand the biological implications of this compound, a comparative analysis with similar compounds was conducted:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
N-(tert-Butoxycarbonyl)-4-bromoaniline | Antitumor, Enzyme Inhibitor | Inhibition of glutamine amidotransferases |
N-(tert-Butoxycarbonyl)-2-chloroaniline | Antimicrobial | Disruption of bacterial cell wall synthesis |
N-(tert-Butoxycarbonyl)-2-fluoroaniline | Cytotoxicity | Induction of apoptosis in cancer cells |
Properties
IUPAC Name |
tert-butyl N-(2-bromophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBGKDLSIIHUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393753 | |
Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78839-75-5 | |
Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.